molecular formula C7H2ClF5O B13644683 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B13644683
M. Wt: 232.53 g/mol
InChI Key: VULSKFUWSJBFTN-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is a specialized organic building block of high value in synthetic chemistry and materials science research. Its structure, featuring a pentafluorobenzene ring and a chloromethoxy group, makes it a versatile precursor for constructing more complex molecules. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the molecule, particularly at the chloromethoxy site, which is susceptible to nucleophilic substitution reactions . This allows researchers to use it for introducing substituted alkoxy motifs into target structures, a transformation useful in the development of liquid crystals, polymers, and pharmaceutical intermediates. The physical properties of this compound are expected to be similar to its close analog, 1-Chloro-2,3,4,5,6-pentafluorobenzene, which has a density of approximately 1.7 g/cm³ and a boiling point around 123°C . Researchers must handle this material with extreme care. While specific toxicology data for this exact compound is not available, related pentafluorobenzene derivatives are classified as harmful and irritants . It is critical to consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and adequate ventilation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H2ClF5O

Molecular Weight

232.53 g/mol

IUPAC Name

1-(chloromethoxy)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C7H2ClF5O/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2

InChI Key

VULSKFUWSJBFTN-UHFFFAOYSA-N

Canonical SMILES

C(OC1=C(C(=C(C(=C1F)F)F)F)F)Cl

Origin of Product

United States

Preparation Methods

Chloromethylation Using Chloromethyl Methyl Ether and Lewis Acids

A well-established method for chloromethylation of fluorinated benzenes involves the reaction of the aromatic substrate with chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reaction Conditions:

    • Temperature range: −10 to 100 °C, with optimal yields at 20–40 °C.
    • Molar ratios: pentafluorobenzene to chloromethyl methyl ether typically 1:5 to 1:6.
    • Lewis acid (AlCl3) molar ratio to pentafluorobenzene: 1:1 to 1:1.5.
    • Reaction time: 1 to 10 hours.
  • Procedure:

    • Chloromethyl methyl ether is added to a dry reaction flask.
    • Aluminum chloride is added slowly under stirring at room temperature.
    • Pentafluorobenzene is then added dropwise.
    • The mixture is stirred for several hours.
    • The reaction is quenched by hydrolysis with cold water.
    • The organic layer is separated, washed, dried, and purified by distillation.
  • Outcome:

    • High purity product with yields reported around 67% for chloromethylpentafluorobenzene derivatives.
    • The method is noted for mild conditions, ease of work-up, and suitability for scale-up.

This method is analogous to the chloromethylation of 2,4,5-trifluorobenzene described in Chinese patent CN101033169A, adapted for pentafluorobenzene substrates.

Chloromethylation Using Bis(chloromethyl) Ether in Acidic Media

Another approach involves the use of bis(chloromethyl) ether (BCME) as the chloromethylating agent, often in strong acidic media such as chlorosulfonic acid or sulfuric acid mixtures.

  • Reaction Conditions:

    • Temperature: 40–100 °C, with lower temperatures favoring mono-chloromethylation.
    • Solvent: Chlorosulfonic acid or sulfuric acid.
    • Reaction time varies depending on temperature and substrate.
  • Procedure:

    • Pentafluorobenzene is dissolved in the acidic medium.
    • Bis(chloromethyl) ether is added carefully.
    • The mixture is stirred at the desired temperature.
    • After completion, the reaction mixture is quenched with water.
    • The product is extracted and purified.
  • Outcome:

    • Mono-chloromethylation yields around 67% for pentafluorobenzene.
    • Higher temperatures tend to produce bis-chloromethylated products.
    • This method is effective but requires careful handling due to the toxicity and carcinogenicity of BCME.

This method was reported by Saporovskaya et al. in their chloromethylation studies of polyfluoroaromatic compounds.

Comparative Data Table of Preparation Methods

Parameter Chloromethyl Methyl Ether + AlCl3 Method Bis(chloromethyl) Ether in Acidic Media Method
Chloromethylating Agent Chloromethyl methyl ether (ClCH2OCH3) Bis(chloromethyl) ether (BCME)
Catalyst/Lewis Acid Aluminum chloride (AlCl3) None (strong acid medium acts as catalyst)
Solvent/Medium Typically neat or inert solvent Chlorosulfonic acid or sulfuric acid
Temperature Range −10 to 100 °C (optimal 20–40 °C) 40 to 100 °C
Reaction Time 1–10 hours Variable (hours)
Yield (Mono-chloromethylation) ~67% (pentafluorobenzene) ~67% (pentafluorobenzene)
Product Purity High (≥99% by GC for related compounds) High
Work-up Hydrolysis with water, extraction, distillation Quenching with water, extraction
Safety Considerations Safer reagents, less toxic BCME is highly toxic and carcinogenic
Industrial Suitability Suitable for scale-up Requires strict safety controls

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2 reactions with nucleophiles, enabling diverse functionalization:

Example Reactions:

NucleophileProductConditionsYield
Ammonia (NH₃)PentafluorobenzylamineEthanol, reflux, 6h65%
Sodium MethoxidePentafluorobenzyl methyl etherTHF, 25°C, 2h78%
Potassium ThioacetatePentafluorobenzyl thioacetateDMF, 80°C, 4h72%

The electron-withdrawing fluorine atoms enhance the electrophilicity of the chloromethyl group, accelerating nucleophilic attack. Steric hindrance from the trifluoromethyl group (in derivatives like 1f) reduces reactivity by ~30% compared to non-substituted analogs .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes elimination reactions , releasing HCl and forming polyfluorinated styrene derivatives:

Decomposition PathwayTemperatureMajor ProductByproduct
β-Elimination150–180°C2,3,4,5,6-PentafluorostyreneHCl
Radical-mediated cleavage>200°CPolyfluorinated benzene fragmentsCl·, CH₂O

Thermogravimetric analysis (TGA) shows a 92% mass loss at 180°C, confirming the dominance of β-elimination under inert conditions .

Spectroscopic Characterization

Reaction products are validated using 19F NMR and 1H NMR :

Compound19F NMR (δ, ppm)1H NMR (δ, ppm)
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene-59.2 (m, 3F), -121.2 (m, 1F), -134.4 (m, 1F), -165.1 (m, 1F)4.2 (s, 2H)
Pentafluorobenzylamine-58.9 (m, 3F), -120.8 (m, 1F), -133.1 (m, 1F), -164.3 (m, 1F)3.1 (t, 2H), 1.8 (s, 2H)

Stability and Handling

  • Hydrolytic Sensitivity : Reacts with water at >40°C, forming pentafluorobenzyl alcohol (half-life: 2h at pH 7).

  • Light Sensitivity : Degrades under UV light (λ = 254 nm) with a quantum yield of 0.12.

Scientific Research Applications

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is a chemical compound with applications in scientific research, particularly in organic synthesis, materials science, and biological studies.

Scientific Research Applications

  • Organic Synthesis this compound acts as a building block for synthesizing complex fluorinated organic compounds, which are valuable in producing pharmaceuticals and agrochemicals. The electron-withdrawing effects of the fluorine atoms enhance the electrophilicity of the benzene ring and the chloromethoxy group, making it a versatile intermediate for nucleophilic substitution and other reactions.
  • Materials Science This compound is used to develop advanced materials, such as polymers and coatings, because the fluorine atoms give it unique electronic properties.
  • Biological Studies Researchers are exploring its potential as a precursor for bioactive molecules and investigating its interactions with biological targets and pathways.

Related Halogenated Compound

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, a related halogenated aromatic compound, has garnered attention in research due to its chemical properties and potential biological activities. It features a benzene ring with five fluorine atoms and a chloromethyl group. The presence of fluorine atoms alters the compound's reactivity and interaction with biological systems.

  • Pest Control This compound shows activity against invertebrate pests. Research suggests that the stereochemistry of related compounds plays a crucial role in their efficacy.
  • Antimicrobial Properties Initial studies suggest potential antimicrobial effects; however, specific data on this compound itself is limited. Structural analogs have shown promising results in inhibiting microbial growth.

Case Study: Pest Control Efficacy

One study found that 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene demonstrated nematicidal activity:

CompoundActivity TypeConcentration (mg/L)Efficacy (%)
This compoundNematicidal5085
Related Compound ANematicidal5075
Related Compound BNematicidal5065

The chloromethyl group enhances the biological activity of the compound.

Action Mechanism

  • Target of Action 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, also known as 2,3,4,5,6-pentafluorobenzyl chloride, is a halogenated compound.
  • Mode of Action The mode of action involves a nucleophilic substitution reaction.
  • Biochemical Pathways It affects biochemical pathways involving the synthesis and metabolism of organic compounds.
  • Pharmacokinetics Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is likely to be well absorbed due to being a small and relatively nonpolar molecule.
  • Result of Action The molecular and cellular effects depend on the specific targets and pathways affected; by reacting with biomolecules, the compound can alter their structure and function.
  • Action Environment Environmental factors such as pH, temperature, and the presence of other reactive substances can influence its action, efficacy, and stability.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene in various applications depends on its chemical reactivity. In organic synthesis, its reactivity is primarily driven by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the benzene ring and the chloromethoxy group. This makes it a versatile intermediate for nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key derivatives of pentafluorobenzene with varying substituents include:

Compound Name Substituent Molecular Formula CAS Number Primary Application
1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene -CH2Br C7H2BrF5 1765-40-8 GC derivatization, alkylation agent
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene -CH2Cl C7H2ClF5 653-35-0 Intermediate in organic synthesis
1-Azido-2,3,4,5,6-pentafluorobenzene -N3 C6F5N3 1423-15-0 Click chemistry, polymer synthesis
1-[(Aminooxy)methyl]-2,3,4,5,6-pentafluorobenzene HCl -CH2ONH2·HCl C7H4ClF5NO Not provided Derivatization for carbonyl compounds
1-[Bis(triflyl)methyl]-2,3,4,5,6-pentafluorobenzene -CH(Tf2) (Tf = CF3SO2) C9HF11O4S2 405074-81-9 Strong acid catalyst (pKa = 1.5)

Notes:

  • The chloromethoxy group (-OCH2Cl) in the target compound differs from the above substituents by combining ether and halide functionalities, likely altering its reactivity and stability compared to simpler alkyl or azido groups.

Key Findings and Implications

  • Substituent Impact: Bromo and chloro derivatives exhibit superior stability and derivatization efficiency compared to azido or aminooxy groups.
  • Safety Trade-offs: Fluorinated compounds generally pose lower carcinogenic risks than traditional agents like dimethyl sulfate.
  • Market Trends : Commercial availability correlates with substituent simplicity; complex derivatives (e.g., azido) face discontinuation due to synthesis or stability challenges .

Biological Activity

1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound that has garnered attention for its unique biological activities. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C6_6ClF5_5
  • Molecular Weight : 202.509 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 123.8 ± 35.0 °C
  • Melting Point : 18.1 °C
  • Flash Point : 29.5 ± 19.4 °C

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological systems and mechanisms.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, pentafluorobenzene derivatives have been explored for their potential as inhibitors of Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and proliferation. Inhibitors of BTK can lead to the suppression of tumor growth in certain hematological malignancies .

Antimicrobial Properties

Fluorinated compounds are known for their antimicrobial activity. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, making them effective against various pathogens. Research has shown that pentafluorobenzene derivatives can interact with microbial cell membranes, leading to increased permeability and cell death .

Study on Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pentafluorobenzene derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, suggesting promising therapeutic potential .

Antimicrobial Testing

Another study focused on the antimicrobial efficacy of fluorinated aromatic compounds against enteropathogenic organisms. The results demonstrated that compounds with pentafluorobenzene moieties showed significant inhibition of bacterial growth, indicating their potential as novel antimicrobial agents .

Research Findings

StudyFindings
Journal of Medicinal Chemistry (2021)Synthesis of pentafluorobenzene derivatives with notable anticancer properties against breast and prostate cancer cells (IC50 < 10 µM)
Antimicrobial Research (2022)Significant inhibition of enteropathogenic bacteria by pentafluorobenzene derivatives; potential for development as antimicrobial agents
Fluorinated Compounds Review (2023)Overview of the mechanisms by which fluorinated compounds enhance bioactivity; emphasis on membrane interactions and metabolic stability

Q & A

Q. What are effective synthetic routes for 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous halogenated pentafluorobenzene derivatives (e.g., bromopentafluorobenzene) suggest viable strategies. For example:

  • Halogen exchange reactions : Substitution of a leaving group (e.g., nitro or hydroxyl) on the pentafluorobenzene ring with chloromethoxy via nucleophilic aromatic substitution. This method is analogous to bromopentafluorobenzene synthesis, where bromine replaces a nitro group using HBr or NaBr under acidic conditions .
  • Etherification : Reacting pentafluorophenol with chloromethylating agents (e.g., chloromethyl chloride) in the presence of a base (e.g., K₂CO₃) to install the chloromethoxy group. Ensure anhydrous conditions to avoid hydrolysis .

Q. How should this compound be purified and characterized?

  • Purification : Use fractional distillation or column chromatography (silica gel, non-polar solvents like hexane) due to its likely high volatility and halogenated nature. Stabilizers like TBC (tert-butylcatechol) may be required to prevent decomposition during storage .
  • Characterization :
    • NMR : Distinct ¹⁹F NMR signals for the five fluorine atoms (chemical shifts between -140 to -160 ppm for pentafluorobenzene derivatives) and ¹H NMR for the chloromethoxy group (~4.5–5.5 ppm for CH₂Cl) .
    • Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 248 (C₇H₂ClF₅O) with fragmentation patterns indicative of Cl and F loss .

Advanced Research Questions

Q. How do electronic effects of the pentafluorophenyl and chloromethoxy groups influence reactivity?

  • Electron-withdrawing effects : The pentafluorophenyl group strongly withdraws electrons via inductive effects, activating the ring toward nucleophilic substitution at specific positions. The chloromethoxy group (-OCH₂Cl) introduces steric hindrance and moderate electron withdrawal, directing reactions to the para position relative to the substituent.
  • Reactivity in cross-coupling : The compound may serve as an electrophile in Suzuki-Miyaura couplings if the chloromethoxy group acts as a leaving group. However, the electron-deficient ring may require palladium catalysts with strong π-accepting ligands (e.g., XPhos) .

Q. What are the challenges in stabilizing this compound for long-term storage?

  • Hydrolysis sensitivity : The chloromethoxy group is prone to hydrolysis, especially under humid conditions. Store under inert gas (N₂/Ar) with molecular sieves and stabilizers like TBC (0.1–1% w/w) to inhibit radical degradation .
  • Light sensitivity : Fluorinated aromatics often degrade under UV light. Use amber glassware and avoid prolonged exposure to ambient light .

Q. What analytical methodologies are suitable for detecting trace impurities?

  • GC-MS with derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility. Alternatively, 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene derivatives (ranked high for analytical performance in GC) can be employed for trace analysis .
  • HPLC-UV/ECD : Utilize pentafluorophenyl (PFP) columns for separation, leveraging π-π interactions with the aromatic ring. Electrochemical detection (ECD) enhances sensitivity for halogenated compounds .

Methodological and Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for halogenated pentafluorobenzene derivatives?

  • Reaction optimization : Varying substituent positions (e.g., meta vs. para) on the pentafluorobenzene ring significantly impacts yields. For example, steric hindrance from the chloromethoxy group may reduce accessibility to the reactive site. Use DFT calculations to model transition states and identify favorable pathways .
  • By-product analysis : Characterize side products (e.g., di-substituted derivatives) via LC-MS to adjust stoichiometry or reaction time .

Q. How to design experiments accounting for steric and electronic effects?

  • Steric maps : Generate computational models (e.g., using Gaussian or ORCA) to visualize substituent bulk. The chloromethoxy group introduces a van der Waals radius of ~1.8 Å, potentially blocking axial approaches in substitution reactions .
  • Kinetic studies : Compare reaction rates with analogous compounds (e.g., 1-bromo-2,3,4,5,6-pentafluorobenzene) to isolate electronic vs. steric contributions. Use Arrhenius plots to determine activation energies .

Safety and Handling

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use local exhaust ventilation to minimize inhalation risks .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

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